

A Comparative Guide to Analytical Methods for Tenoxicam Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tenoxicam-D3*

Cat. No.: *B12059140*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of various analytical methods for the quantitative determination of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). The following sections present a detailed comparison of common spectrophotometric, chromatographic, and electrochemical techniques, supported by experimental data to aid in method selection and validation for research and quality control purposes.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for accurate and reliable quantification of Tenoxicam in bulk drug, pharmaceutical formulations, and biological matrices. The table below summarizes the key performance characteristics of several validated methods.

Method Type	Method Details	Linearity Range	LOD	LOQ	Accuracy (% Recovery)	Reference
UV Spectrophotometry	0.1N NaOH: Methanol (8:2) as solvent, λmax at 370 nm	2-12 µg/mL	0.881 µg/mL	2.67 µg/mL	98-99%	[1]
	0.1 mol/L NaOH as solvent, λmax at 368 nm	4.0-24.0 µg/mL	0.25 µg/mL	0.90 µg/mL	98.5-101.25%	[2][3][4]
	Methanolic medium with iodine, λmax at 289 nm	0.5-5.0 µg/mL	0.14 µg/mL	0.49 µg/mL	97.27-102.56%	[5]
RP-HPLC	C18 column, Methanol: Water (61:39 v/v) with formic acid (pH 2.5), UV detection at 375 nm	4.0-24.0 µg/mL	0.35 µg/mL	1.20 µg/mL	99.01-101.93%	[2][3][4]
	C18 column, Acetonitrile:Buffer	1-8 µg/mL	-	-	98.00-102.00%	[6]

(60:40 v/v),
UV
detection
at 368 nm

Ethanol:W
ater:Ammo
nia solution
(50:45:5
v/v/v) as
mobile
phase,
quantificati
on at 375
nm

Multiwalled
carbon
nanotube
modified
glassy
carbon
electrode,
1 M
acetate
buffer (pH
5.5)

Multiwalled
carbon
nanotube
modified
glassy
carbon
electrode,
1 M
acetate
buffer (pH
5.5)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

UV-Visible Spectrophotometry

This method is simple, cost-effective, and rapid for the quantification of Tenoxicam in bulk and pharmaceutical dosage forms.

- Reagents and Materials:
 - Tenoxicam reference standard
 - Sodium Hydroxide (NaOH)
 - Methanol (analytical grade)
 - Double distilled water
- Instrumentation:
 - UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
- Procedure:
 - Solvent Preparation: Prepare a solvent mixture of 0.1N Sodium Hydroxide and Methanol in an 8:2 ratio.[\[12\]](#)
 - Standard Stock Solution: Accurately weigh and dissolve 10 mg of Tenoxicam reference standard in the solvent mixture in a 100 mL volumetric flask to obtain a concentration of 100 μ g/mL.
 - Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 12 μ g/mL using the same solvent.[\[12\]](#)
 - Sample Preparation: For pharmaceutical formulations, weigh and powder a quantity of tablets equivalent to 10 mg of Tenoxicam. Dissolve in the solvent, sonicate for 15 minutes,

and filter. Dilute the filtrate to a suitable concentration within the linearity range.

- Spectrophotometric Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λ_{max}), which is approximately 370 nm, against a solvent blank.[12]
- Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Tenoxicam in the sample solution from the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods offer high specificity, sensitivity, and the ability to separate Tenoxicam from its degradation products, making them suitable for stability-indicating assays.

- Reagents and Materials:

- Tenoxicam reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Potassium dihydrogen phosphate
- Formic acid

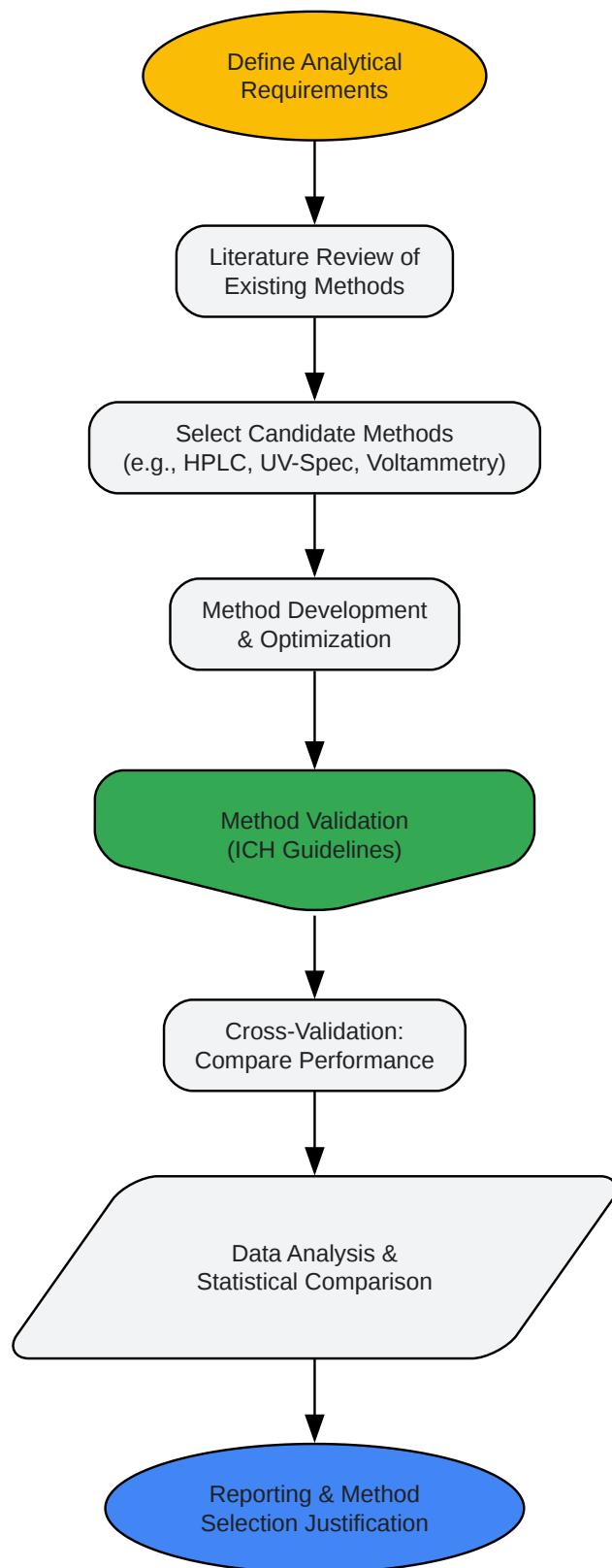
- Instrumentation:

- HPLC system with a UV detector, autosampler, and column oven.
- C18 analytical column (e.g., ODS Hypersil, 250 x 4.6 mm, 5 μm).

- Procedure:

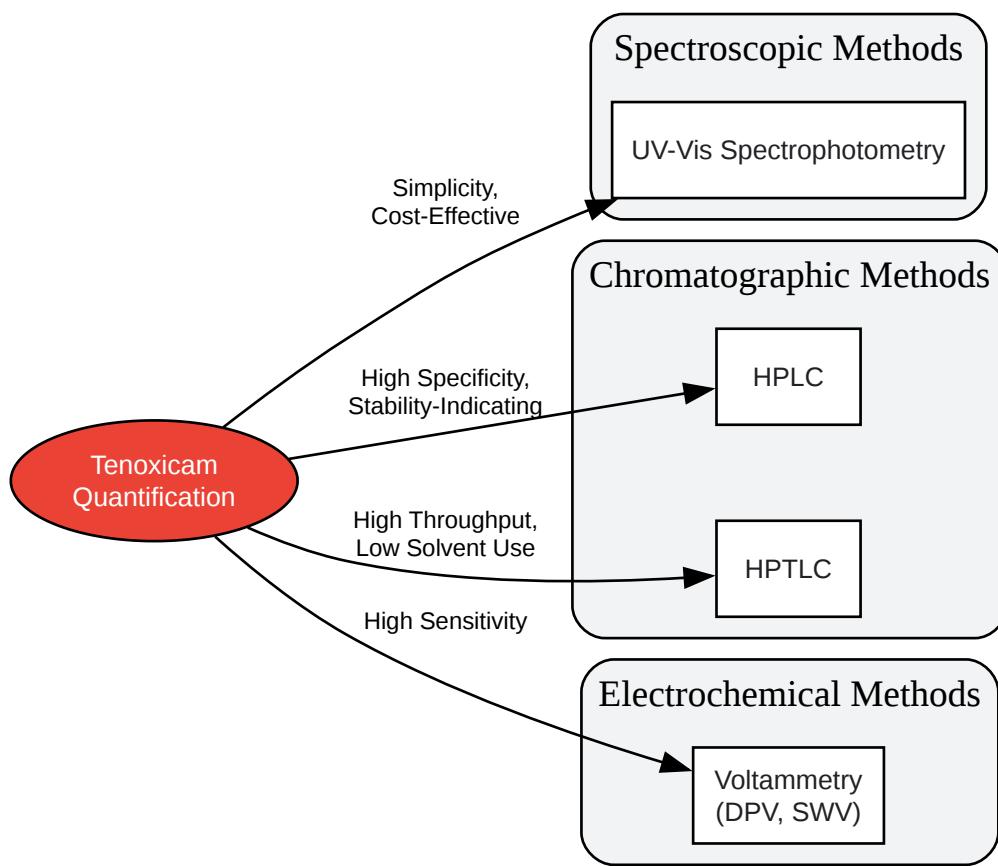
- Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and water (61:39 v/v), with the pH adjusted to 2.5 using formic acid.[2] Another reported mobile phase is a binary mixture of aqueous 0.1 M potassium dihydrogen phosphate and acetonitrile in a 6:4 ratio.[13] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
- Standard Solution Preparation: Prepare a stock solution of Tenoxicam (e.g., 100 µg/mL) in the mobile phase. Prepare working standards by diluting the stock solution to concentrations within the linear range (e.g., 1-8 µg/mL or 4-24 µg/mL).[2][6]
- Sample Preparation: Extract Tenoxicam from the sample matrix. For plasma samples, a single-step liquid-liquid extraction with acetonitrile can be used to precipitate proteins.[13] For tablets, dissolve the powdered tablets in the mobile phase, sonicate, filter, and dilute to the appropriate concentration.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 µL
 - Column temperature: Ambient or controlled (e.g., 25°C)
 - UV Detection: 375 nm[2] or 368 nm[6]
- Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify and quantify the Tenoxicam peak based on the retention time and peak area compared to the calibration curve generated from the standard solutions.

Voltammetric Methods


Electrochemical methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), provide high sensitivity for the determination of Tenoxicam.

- Reagents and Materials:
 - Tenoxicam reference standard

- Multi-walled carbon nanotubes (MWCNT)
- N,N-Dimethylformamide (DMF)
- Acetic acid, boric acid, phosphoric acid (for buffer preparation)
- Instrumentation:
 - Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode).
- Procedure:
 - Electrode Modification: Modify the glassy carbon electrode (GCE) by drop-casting a suspension of MWCNTs in DMF onto its surface and allowing it to dry.[8][10]
 - Supporting Electrolyte: Prepare a 1 M acetate buffer solution with a pH of 5.5.[8][9][10][11]
 - Standard Solutions: Prepare a stock solution of Tenoxicam in methanol. Dilute with the supporting electrolyte to obtain working standard solutions.[8]
 - Voltammetric Measurement:
 - Immerse the three-electrode system into the electrochemical cell containing the standard or sample solution.
 - For DPV and SWV, scan the potential in the positive direction. The oxidation peak for Tenoxicam appears at approximately +0.520 V for DPV and +0.570 V for SWV.[9][10]
 - Quantification: A calibration curve is constructed by plotting the peak current against the concentration of Tenoxicam. The concentration of the unknown sample is then determined from this curve.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the compared methods.

[Click to download full resolution via product page](#)

Caption: Workflow for analytical method cross-validation.

[Click to download full resolution via product page](#)

Caption: Logical relationships of Tenoxicam analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. [Ultraviolet spectrophotometric determination of tenoxicam using iodine solution as reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electroanalytical Determination of the Antiinflammatory Drug Tenoxicam in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electroanalytical Determination of the Antiinflammatory Drug Tenoxicam in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jag.journalagent.com [jag.journalagent.com]
- 11. TRDizin [search.trdizin.gov.tr]
- 12. ijsr.net [ijsr.net]
- 13. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for Tenoxicam Determination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059140#cross-validation-of-analytical-methods-for-tenoxicam-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com